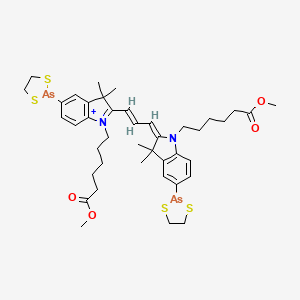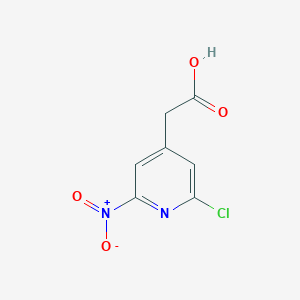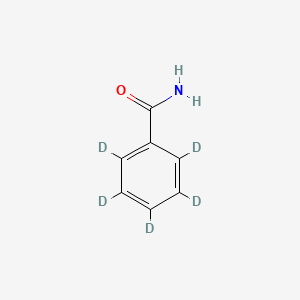
2,3,4,5,6-Pentadeuteriobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentadeuteriobenzamide is a deuterated derivative of benzamide, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be leveraged in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentadeuteriobenzamide typically involves the deuteration of benzamide. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy to confirm the extent of deuteration.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentadeuteriobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated benzoic acid derivatives.
Reduction: Reduction reactions can convert it into deuterated benzylamine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Deuterated benzoic acids.
Reduction: Deuterated benzylamines.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2,3,4,5,6-Pentadeuteriobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy, enhancing the resolution and sensitivity of spectroscopic analyses.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentadeuteriobenzamide is primarily related to its isotopic effects. Deuterium atoms have a greater mass than hydrogen atoms, leading to differences in bond strength and reaction kinetics. These differences can influence the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorobenzamide: Another benzamide derivative where hydrogen atoms are replaced with fluorine atoms.
2,3,4,5,6-Pentachlorobenzamide: A derivative with chlorine atoms instead of hydrogen.
2,3,4,5,6-Pentabromobenzamide: A brominated benzamide derivative.
Comparison: 2,3,4,5,6-Pentadeuteriobenzamide is unique due to its deuterium content, which imparts distinct isotopic properties. Unlike halogenated derivatives, deuterated compounds are less likely to introduce significant changes in electronic properties, making them ideal for studies requiring minimal perturbation of the parent molecule’s characteristics. This uniqueness makes this compound particularly valuable in research applications where isotopic labeling is essential.
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
126.17 g/mol |
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzamide |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |
InChI Key |
KXDAEFPNCMNJSK-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


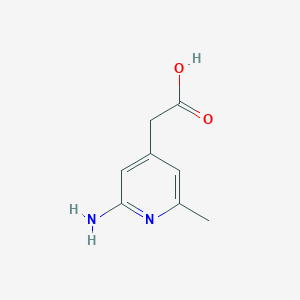
![[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13443629.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)

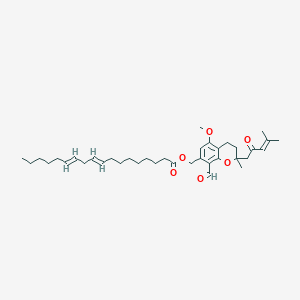
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
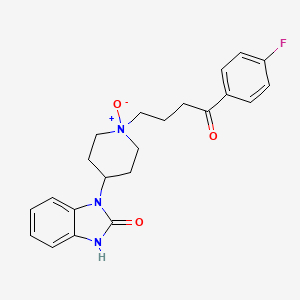
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
